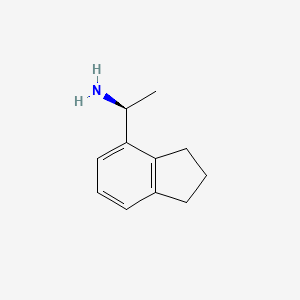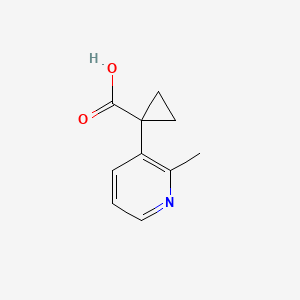
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and an ethylamine chain with a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and is related to other phenethylamines such as mescaline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various reduced amine derivatives.
Substitution: Results in substituted phenethylamine derivatives.
Scientific Research Applications
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Limited industrial applications due to its psychoactive nature, but it can be used in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound with similar structural features.
2,4,5-Trimethoxyphenethylamine: A positional isomer with different psychoactive properties.
2C-B: Another synthetic phenethylamine with distinct psychoactive effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potent psychoactive effects, which differentiate it from other phenethylamines.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-methyl-2-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-11(15-3)12(16-4)8-10(9)14-2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
RBBJCGHYYUVHKI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)

![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
